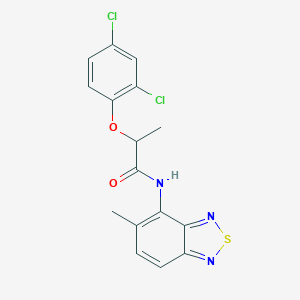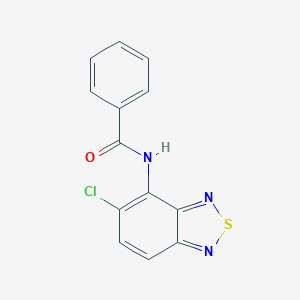![molecular formula C21H21N5O2S B237305 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide, also known as MRS2500, is a selective antagonist of P2Y1 and P2Y12 receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
Mécanisme D'action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves its binding to P2Y1 and P2Y12 receptors, which are G protein-coupled receptors. By blocking these receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide are primarily related to its effects on platelet function. By blocking P2Y1 and P2Y12 receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although more research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide in lab experiments is its selectivity for P2Y1 and P2Y12 receptors. This allows for more specific targeting of platelet function and thrombosis. However, one limitation is that its effects on neural function are not fully understood, which may limit its use in studies related to the central nervous system.
Orientations Futures
There are several future directions for research related to N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide. One direction is to further investigate its effects on neural function, as P2Y receptors are also present in the central nervous system. Additionally, it may be useful to study its effects on other cellular processes, such as inflammation and immune function. Furthermore, it may be interesting to explore its potential use in clinical settings, such as in the prevention of thrombosis.
Méthodes De Synthèse
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves several steps. The starting material is 3-propoxybenzamide, which is then reacted with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide.
Applications De Recherche Scientifique
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide has been used in various scientific research studies. It has been shown to be a potent and selective antagonist of P2Y1 and P2Y12 receptors, which are involved in platelet activation and aggregation. Therefore, it has been used in studies related to platelet function and thrombosis. Additionally, it has been used in studies related to neural function, as P2Y receptors are also present in the central nervous system.
Propriétés
Nom du produit |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide |
|---|---|
Formule moléculaire |
C21H21N5O2S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-11-28-18-6-4-5-17(12-18)19(27)22-13-15-7-9-16(10-8-15)20-25-26-14(2)23-24-21(26)29-20/h4-10,12H,3,11,13H2,1-2H3,(H,22,27) |
Clé InChI |
SIMZNDUQSBATPN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)






![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)

![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)